molecular formula C18H20N2O4 B2929317 methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448034-37-4

methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2929317
CAS No.: 1448034-37-4
M. Wt: 328.368
InChI Key: ZGMRXVMBDFSGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a furan ring, an amide linkage, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Amide: The initial step involves the reaction of 2,5-dimethylfuran with an appropriate amine to form the furan amide intermediate.

    Construction of the Tetrahydroisoquinoline Core: The next step involves the cyclization of the furan amide with a suitable precursor to form the tetrahydroisoquinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the amide group can yield the corresponding amine.

Scientific Research Applications

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The furan ring and amide group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing their activity. The tetrahydroisoquinoline core can interact with various receptors and ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,5-dimethylfuran-3-amido)benzoate
  • Methyl 1-(2,5-dimethylfuran-3-amido)cyclohexane-1-carboxylate
  • Methyl (1S,2S,3R,4S)-3-(2,5-dimethylfuran-3-amido)bicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its combination of a furan ring, an amide linkage, and a tetrahydroisoquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 7-[(2,5-dimethylfuran-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-8-16(12(2)24-11)17(21)19-15-5-4-13-6-7-20(18(22)23-3)10-14(13)9-15/h4-5,8-9H,6-7,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMRXVMBDFSGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.